molecular formula C11H15NO2 B13300574 (2S)-2-(Phenylamino)pentanoic acid

(2S)-2-(Phenylamino)pentanoic acid

Cat. No.: B13300574
M. Wt: 193.24 g/mol
InChI Key: UTZOCZZGSVUPBG-JTQLQIEISA-N
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Description

(2S)-2-(Phenylamino)pentanoic acid is an organic compound that belongs to the class of amino acids It features a phenylamino group attached to the second carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Phenylamino)pentanoic acid typically involves the reaction of phenylamine with a suitable precursor. One common method is the Ullmann reaction under microwave irradiation, which has been optimized for the preparation of similar compounds . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Phenylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S)-2-(Phenylamino)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(Phenylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but different functional properties.

    Tyrosine: Another amino acid that shares structural similarities but has distinct biological roles.

Uniqueness

(2S)-2-(Phenylamino)pentanoic acid is unique due to its specific arrangement of the phenylamino group and its potential applications across various fields. Its distinct chemical properties make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-anilinopentanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-6-10(11(13)14)12-9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

UTZOCZZGSVUPBG-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)O)NC1=CC=CC=C1

Origin of Product

United States

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